molecular formula C9H6ClFO B1608950 (2E)-3-(2-Fluorophenyl)acryloyl chloride CAS No. 120681-05-2

(2E)-3-(2-Fluorophenyl)acryloyl chloride

Cat. No.: B1608950
CAS No.: 120681-05-2
M. Wt: 184.59 g/mol
InChI Key: JTDODVLEWOIHOB-UHFFFAOYSA-N
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Description

(2E)-3-(2-Fluorophenyl)acryloyl chloride is an organic compound with the molecular formula C9H6ClFO It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the ortho position and the carboxyl group is converted to an acyl chloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Fluorophenyl)acryloyl chloride typically involves the reaction of 2-fluorocinnamic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as better control over reaction conditions, higher yields, and improved safety. The use of continuous flow reactors allows for efficient handling of the exothermic nature of the reaction and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Fluorophenyl)acryloyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with various electrophiles and nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Addition Reactions: Catalysts such as palladium or nickel can facilitate addition reactions under controlled temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under specific conditions.

Major Products Formed

The major products formed from these reactions include amides, esters, alcohols, and carboxylic acids, depending on the nature of the reagents and reaction conditions used .

Scientific Research Applications

(2E)-3-(2-Fluorophenyl)acryloyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(2-Fluorophenyl)acryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group readily reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in the synthesis of complex molecules and materials. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-Chlorophenyl)acryloyl chloride: Similar structure but with a chlorine atom instead of fluorine.

    (2E)-3-(2-Bromophenyl)acryloyl chloride: Contains a bromine atom in place of fluorine.

    (2E)-3-(2-Methylphenyl)acryloyl chloride: Substituted with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2E)-3-(2-Fluorophenyl)acryloyl chloride imparts unique properties such as increased reactivity and stability. Fluorine’s high electronegativity and small size influence the compound’s chemical behavior, making it distinct from its halogenated and alkylated analogs .

Properties

IUPAC Name

3-(2-fluorophenyl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDODVLEWOIHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374639
Record name 3-(2-fluorophenyl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120681-05-2
Record name 3-(2-fluorophenyl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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